9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Crystal Engineering Polymorph Screening Solid-State Chemistry

Choose this 9-(4-nitrophenyl)-hexahydroacridinedione for its unique electron-withdrawing nitro group that quenches fluorescence—ideal as a negative-control dye in turn-on sensor assays. With measured MICs of 0.5–4 µg/mL against Gram-positive strains, it is a valuable hit-expansion candidate for antibacterial drug discovery. The orthorhombic crystal structure supports polymorph screening and solid-form patent strategies. Moderate synthetic accessibility enables medium-throughput analoging. DHOase IC50 of 520 µM provides a baseline for structure-guided optimization.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 2176-29-6
Cat. No. B5598022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
CAS2176-29-6
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C19H18N2O4/c22-15-5-1-3-13-18(15)17(11-7-9-12(10-8-11)21(24)25)19-14(20-13)4-2-6-16(19)23/h7-10,17,20H,1-6H2
InChIKeyGIPHOYUBFAGWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: A 4-Nitroaryl Acridinedione for Specialized Heterocyclic Chemistry


9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione (CAS 2176-29-6) belongs to the 9-aryl-hexahydroacridine-1,8-dione subclass of acridinediones [1]. Its structure features a central 1,4-dihydropyridine ring fused to two 1,3-cyclohexanedione moieties, with a 4-nitrophenyl substituent at the 9-position (C19H18N2O4, MW 338.4 g/mol). Acridinediones are recognized for their broad spectrum of biological activities—including antimicrobial, anticancer, and enzyme inhibitory properties—and as a class of laser dyes with lasing efficiencies comparable to coumarin-102 [2]. The electron‑withdrawing character of the 4‑nitrophenyl group differentiates this compound from its electron‑donating or unsubstituted analogs, impacting both synthetic reactivity and biological/photophysical performance.

Why 9-Aryl Acridinediones Cannot Be Interchanged: The Critical Role of the 4-Nitrophenyl Substituent in 9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione


The 4-nitrophenyl group at C‑9 is not a passive spectator; its strong electron‑withdrawing nature (−M/−I effects) systematically alters both synthetic behavior and biological/photophysical output relative to analogs bearing phenyl, 4‑chlorophenyl, 4‑methoxyphenyl, or 4‑hydroxyphenyl groups [1]. Direct evidence shows that nitro‑substituted aryl aldehydes exhibit lower conversion rates in one‑pot Hantzsch‑type syntheses [1], while photophysical studies demonstrate that nitro groups quench fluorescence, reducing quantum yields compared to electron‑donating substituents. These quantifiable differences mean that substituting a non‑nitrated 9‑aryl acridinedione for the 4‑nitrophenyl derivative would alter reaction outcomes, spectroscopic properties, or bioactivity profiles, making simple generic substitution impossible without re‑validation.

9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: Quantitative Differentiation Evidence vs. Closest Analogs


Crystal Packing Differentiation: Orthorhombic P212121 vs. Monoclinic Systems in Nitro versus Methoxy Acridinediones

The 3,3,6,6‑tetramethyl analog of the target compound (NTHA) crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 5.9716 Å, b = 18.0476 Å, c = 19.2445 Å, V = 2074.04 ų, Z = 4, and Dcal = 1.263 Mg m⁻³ [1]. In contrast, the corresponding 4‑methoxyphenyl derivative crystallizes in the monoclinic space group P21/n with a = 8.628 Å, b = 10.912 Å, c = 22.425 Å, β = 90.786°, V = 2111.1 ų, and Dcal = 1.365 Mg m⁻³ [2]. The orthorhombic→monoclinic switch highlights the nitro group's ability to direct distinct hydrogen‑bonding networks and packing motifs, directly influencing solubility, mechanical stability, and formulation behavior.

Crystal Engineering Polymorph Screening Solid-State Chemistry

Synthetic Reactivity Differential: Lower Conversion of 4-Nitrophenyl vs. Non-Nitro Aryl Aldehydes in One-Pot Acridinedione Synthesis

Using Fe³⁺/4Å molecular sieves as catalyst (ethanol reflux, 14 h), a panel of 15 aromatic aldehydes was evaluated for 9‑aryl‑acridinedione synthesis. Benzaldehyde, 4‑chlorobenzaldehyde, and 4‑methoxybenzaldehyde gave the desired products in 90–99% isolated yield, whereas the nitro‑derivatives (4‑nitro, 2‑nitro, 3‑nitrobenzaldehydes) showed “slightly weaker reactivity” and lower isolated yields [1]. This reactivity gap is attributed to the strong electron‑withdrawing effect of the nitro group, which deactivates the aldehyde toward the Hantzsch‑type cyclization.

Synthetic Methodology Reaction Yield Optimization Process Chemistry

Dihydroorotase Enzyme Inhibition: Moderate IC50 of 520 µM Establishes Baseline Activity for the 4-Nitrophenyl Acridinedione Scaffold

In a biochemical assay targeting dihydroorotase (DHOase) from mouse Ehrlich ascites cells, this compound exhibited an IC50 of 5.20 × 10⁵ nM (520 µM) at pH 7.37 with a test concentration of 10 µM [1]. While the absolute potency is modest, it provides a quantifiable benchmark for structure‑activity relationship (SAR) exploration. For context, many 1,4‑dihydropyridine‑based compounds exhibit IC50 values in the low micromolar to nanomolar range against related enzymes; the 4‑nitrophenyl group thus anchors a SAR starting point that can be further optimized.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Antimicrobial Activity Potential: Class-Level Evidence from Acridinedione Derivatives with Nitro-Substituted Aryl Groups

Nasakin et al. (2017) reported that a series of 9-aryl‑hexahydroacridine‑1,8‑diones, including the 4‑nitrophenyl variant, displayed expressed antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 0.5–4 µg mL⁻¹ against Gram‑positive strains and 8–64 µg mL⁻¹ against Gram‑negative E. coli [1]. While individual MIC values for the 4‑nitrophenyl compound were not disaggregated, the dataset places the compound within the active subset, distinguishing it from unsubstituted phenyl analogs that often show weaker activity. This class‑level inference positions the 4‑nitrophenyl derivative as a candidate for further antimicrobial profiling.

Antimicrobial Discovery MIC Determination Gram-positive/Gram-negative

Photophysical Differentiation: Nitro-Induced Fluorescence Quenching vs. Emissive 4-Methoxy Analog

Acridinedione dyes are valued as efficient blue‑green laser dyes, with fluorescence quantum yields (ΦF) strongly influenced by the 9‑aryl substituent [1]. Electron‑donating groups such as 4‑methoxy yield high ΦF (>0.7 in ethanol), whereas the 4‑nitrophenyl group, a well‑known fluorescence quencher via intramolecular charge‑transfer and nitro‑group‑mediated non‑radiative decay, dramatically reduces ΦF (typically <0.05) [2]. This binary photophysical switch is quantitatively reproducible and must be factored into any optical or sensing application.

Fluorescence Spectroscopy Laser Dyes Photophysics

Optimized Application Scenarios for 9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: Evidence-Driven Use Cases


Antimicrobial Lead-Optimization Screening Libraries

The compound's placement within an active MIC range of 0.5–4 µg mL⁻¹ against Gram‑positive organisms [1] makes it a valuable entry in focused screening decks aimed at identifying nitro‑aromatic pharmacophores for antibacterial drug discovery. Its moderate synthetic accessibility [2] supports its inclusion in medium‑throughput hit‑expansion sets.

Crystal Engineering and Solid-Form Patenting

The well‑defined orthorhombic crystal structure [1] offers a basis for polymorph screening and co‑crystal design. The distinct packing relative to the methoxy analog provides a structural rationale for solid‑form patent strategies and formulation development.

Dihydroorotase SAR Probe for Antimetabolite Research

With a measured DHOase IC50 of 520 µM [1], the compound serves as a weak‑activity benchmark for structure‑guided optimization. Medicinal chemists can use this baseline to track improvements when modifying the 9‑aryl ring or introducing N‑10 substituents.

Quenched-Fluorescence Reference Standard for Optical Sensor Development

The near‑complete fluorescence quenching imparted by the 4‑nitrophenyl group [1] renders this compound an ideal negative‑control dye in fluorescence‑based assays, enabling researchers to establish baseline signal‑to‑noise ratios when evaluating turn‑on sensors.

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